molecular formula C2H3BrN4 B1469473 5-(Bromomethyl)-2H-1,2,3,4-tetrazole CAS No. 167998-60-9

5-(Bromomethyl)-2H-1,2,3,4-tetrazole

Cat. No.: B1469473
CAS No.: 167998-60-9
M. Wt: 162.98 g/mol
InChI Key: XLBVEAUNOAKOTB-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2H-1,2,3,4-tetrazole is a useful research compound. Its molecular formula is C2H3BrN4 and its molecular weight is 162.98 g/mol. The purity is usually 95%.
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Scientific Research Applications

Energetic Material Synthesis

Tetrazole energetic metal complexes (TEMCs) are highlighted for their synthesis advantages and potential applications in energetic materials. The synthesis of TEMCs offers benefits such as fewer separation steps, mild reaction conditions, high yield, and less pollution. Research trends suggest the exploration of TEMCs with different metal ions and ligands to meet specific requirements, emphasizing the need for systematic studies on their structure and properties for experimental advancement Li Yin-chuan, 2011.

Decomposition and Tautomerism Studies

The decomposition mechanisms of amino-tetrazoles have been studied, revealing the most common isomers and their decomposition pathways. This research provides insights into the thermal stability and reactive properties of tetrazole derivatives, which are crucial for their application in various chemical processes Zheng Hui-hui, 2009.

Synthesis of Benzotriazole Derivatives

Research on the synthesis of benzotriazole derivatives, such as 5,5′-Methylene-bis(benzotriazole), showcases the development of efficient and environmentally benign methods. These compounds are important intermediates in the preparation of metal passivators and light-sensitive materials, indicating the versatility of tetrazole derivatives in material science Haining Gu et al., 2009.

Pharmacophore in Medicinal Chemistry

Tetrazole moiety, due to its similarity with the carboxylic acid group, finds extensive application in medicinal chemistry. It is used in the synthesis of compounds with a wide range of biological activities, including antitubercular, anticancer, antimalarial, and anti-inflammatory properties. This highlights the potential of tetrazole derivatives in drug development P. Patowary et al., 2021.

Catalysis and Synthesis of Heterocycles

Tandem catalysis involving tetrazole derivatives facilitates the synthesis of nitrogen-containing heterocycles, a method crucial for developing pharmaceuticals and other nitrogen-rich organic compounds. This area of research underlines the role of tetrazole derivatives in enhancing synthetic methodologies J. F. Campos & S. Berteina‐Raboin, 2020.

Properties

IUPAC Name

5-(bromomethyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3BrN4/c3-1-2-4-6-7-5-2/h1H2,(H,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBVEAUNOAKOTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NNN=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.